molecular formula C9H7BrO2 B7988858 3-(3-Bromophenyl)-2-oxopropanal

3-(3-Bromophenyl)-2-oxopropanal

Cat. No.: B7988858
M. Wt: 227.05 g/mol
InChI Key: BUKAJWQIRFTAMQ-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-oxopropanal is an α-dicarbonyl compound characterized by a brominated aromatic ring at the 3-position of the phenyl group and a reactive 2-oxopropanal backbone. The bromine substituent enhances electrophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

3-(3-bromophenyl)-2-oxopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKAJWQIRFTAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Reactivity with Proteins: Comparison with 2-Oxopropanal (Methylglyoxal)

Key Findings :

  • 3-(3-Bromophenyl)-2-oxopropanal shares the α-dicarbonyl moiety with 2-oxopropanal (methylglyoxal), a known protein cross-linking agent. However, the bromophenyl group alters reactivity.
  • In casein modification studies, 2-oxopropanal induces browning and cross-linking via lysine residues but is less reactive than malondialdehyde (a lipid oxidation product) .
  • Divergent Pathways : The bromophenyl group in This compound may sterically hinder cross-linking or redirect reactivity toward aromatic electrophilic substitution, unlike 2-oxopropanal’s preference for nucleophilic lysine interactions.

Table 1: Reactivity of α-Dicarbonyl Compounds with Casein

Compound Browning Intensity Cross-Linking Mechanism Reference
2-Oxopropanal Moderate Lysine cross-linking
Malondialdehyde High Dihydropyridine cross-linking
This compound* Not reported Hypothesized aromatic adducts

*Hypothetical behavior inferred from structural analogs.

Structural Analogs: Halogen-Substituted Chalcones

Key Compounds :

  • (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (C3) : A chalcone derivative with a 3-bromophenyl group and a propenone backbone.
  • (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4) : Features a bulkier 4-isopropylphenyl substituent.

Cytotoxicity Comparison :

  • C3 and C4 exhibited IC50 values of 422.22 μg/mL and 22.41 μg/mL , respectively, against MCF-7 breast cancer cells, indicating substituent-dependent activity .
  • This compound lacks cytotoxic data, but the chalcone analogs suggest that bromophenyl positioning and electron-withdrawing effects enhance bioactivity.

Table 2: Cytotoxicity of Bromophenyl-Containing Compounds

Compound IC50 (MCF-7 Cells) Substituent Effects Reference
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 422.22 μg/mL Moderate activity
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 22.41 μg/mL High activity (steric bulk)
3-(3-Bromophenyl)-3-oxopropanoic acid Not reported Carboxylic acid functionality

Functional Group Influence: 3-(3-Bromophenyl)-3-oxopropanoic Acid

  • Structural Difference : Replaces the aldehyde group in This compound with a carboxylic acid.

Spectroscopic and Optical Properties

  • 3-(3-Bromophenyl)-1-imidazol-1-yl-propenone: Exhibits UV-vis absorption at 338 nm (π→π* transition) and FT-Raman peaks at 1646 cm⁻¹ (C=C stretching) .

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